molecular formula C19H24N4O B6767905 N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-5-azaspiro[2.5]octane-5-carboxamide

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-5-azaspiro[2.5]octane-5-carboxamide

Cat. No.: B6767905
M. Wt: 324.4 g/mol
InChI Key: CJHPSZHYZLCUGL-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-5-azaspiro[2.5]octane-5-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Properties

IUPAC Name

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-5-azaspiro[2.5]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-18(22-11-3-8-19(13-22)9-10-19)20-12-17-21-15-4-1-2-5-16(15)23(17)14-6-7-14/h1-2,4-5,14H,3,6-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHPSZHYZLCUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CN(C1)C(=O)NCC3=NC4=CC=CC=C4N3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-5-azaspiro[2.5]octane-5-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

The spirocyclic structure is then formed through a series of cyclization reactions, which may involve the use of strong bases or acids to facilitate ring closure. The final step involves the amidation of the carboxylic acid group with an appropriate amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-5-azaspiro[2.5]octane-5-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides, which may have different biological activities.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-5-azaspiro[2.5]octane-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-5-azaspiro[2.5]octane-5-carboxamide involves its interaction with specific molecular targets within cells. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of key cellular pathways, resulting in the therapeutic effects observed in preclinical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(benzimidazol-5-yl)-1,3,4-thiadiazole-2-amine: This compound also features a benzimidazole moiety and has been studied for its anticancer properties.

    2-substituted benzimidazoles: These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer effects.

Uniqueness

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-5-azaspiro[2.5]octane-5-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and specificity for certain molecular targets, making it a promising candidate for further development in medicinal chemistry.

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